5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole
Overview
Description
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole: is a chemical compound known for its significant biological activity It is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in an organic solvent.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies.
Medicine: This compound has been explored for its antiviral properties. It has shown potential in inhibiting the replication of certain viruses, making it a subject of interest in antiviral drug development.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole involves the inhibition of specific enzymes. For example, it has been shown to inhibit viral protein kinase UL97, which is crucial for the replication of certain viruses. By blocking this enzyme, the compound prevents the phosphorylation of downstream viral proteins, thereby inhibiting viral replication.
Comparison with Similar Compounds
- 5,6-Dichloro-2-methylbenzimidazole
- 2,3-Dichloro-5,6-dicyanobenzoquinone
- 5,6-Dichloro-1H-benzimidazole
Comparison: Compared to its similar compounds, 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is unique due to its isopropylamino group, which imparts distinct biological activity. This structural difference allows it to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLEUQGTILGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629442 | |
Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176161-55-0 | |
Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-N-isopropyl-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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